molecular formula C9H4ClFOS B2452571 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde CAS No. 894851-60-6

3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde

Cat. No. B2452571
Key on ui cas rn: 894851-60-6
M. Wt: 214.64
InChI Key: DMEDPDOTVXSPMI-UHFFFAOYSA-N
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Patent
US07879872B2

Procedure details

A suspension of (3-chloro-4-fluoro-benzo[b]thiophen-2-yl)methanol (1.00 g, 4.63 mmol) and MnO2 (3.10 g, 35.2 mmol) in benzene (50 mL) was stirred at room temperature overnight. The solution was filtered through diatamaceous earth and the was filtrate was concentrated to give the title compound (880 mg, 87%) as an off-white solid: 1H NMR (500 MHz, CDCl3) δ 10.32 (s, 1H), 7.63 (dd, J=8.2, 0.4 Hz, 1H), 7.50 (ddd, J=8.1, 8.1, 4.7 Hz, 1H), 7.13 (ddd, J=11.0, 7.9, 0.4 Hz, 1H).
Name
(3-chloro-4-fluoro-benzo[b]thiophen-2-yl)methanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.1 g
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:4]=2[S:5][C:6]=1[CH2:7][OH:8]>C1C=CC=CC=1.O=[Mn]=O>[Cl:1][C:2]1[C:3]2[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:4]=2[S:5][C:6]=1[CH:7]=[O:8]

Inputs

Step One
Name
(3-chloro-4-fluoro-benzo[b]thiophen-2-yl)methanol
Quantity
1 g
Type
reactant
Smiles
ClC=1C2=C(SC1CO)C=CC=C2F
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
3.1 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through diatamaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the was filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C2=C(SC1C=O)C=CC=C2F
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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